N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a complex organic compound featuring a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of various functional groups, including a piperidine ring and a pyrimidine moiety, contributes to its diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Piperidine Ring: The piperidine derivative is introduced through nucleophilic substitution reactions.
Final Coupling: The benzyl and methyl groups are added in the final steps, often using reductive amination or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow techniques.
Purification: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can lead to the formation of N-oxides or hydroxylated derivatives.
Reduction: May produce dechlorinated or demethylated compounds.
Substitution: Results in the replacement of the chlorine atom with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, it is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, making them targets for cancer therapy.
Medicine
In medicine, N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry
Industrially, it may be used in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-D]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Kinase Inhibitors: Other kinase inhibitors like imatinib and sunitinib also target similar pathways but differ in their specificity and potency.
Uniqueness
N-(Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-YL)-2-chloro-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its combination of a piperidine ring and a pyrimidine core is not commonly found in other kinase inhibitors, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDKFWWKNFJKE-YOEHRIQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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